3-Bromonaphthalene-2,7-diol
Overview
Description
3-Bromonaphthalene-2,7-diol: is an organic compound with the molecular formula C10H7BrO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 2nd and 7th positions, and a bromine atom is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromonaphthalene-2,7-diol typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method includes:
Bromination: Naphthalene is first brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Hydroxylation: The brominated naphthalene is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl groups at the 2nd and 7th positions.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromonaphthalene-2,7-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Bromonaphthalene-2,7-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology:
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of probes or inhibitors for studying enzyme functions and other biological processes.
Medicine:
Although not widely used in medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of novel therapeutic agents.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity.
Mechanism of Action
The mechanism of action of 3-Bromonaphthalene-2,7-diol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,7-Dihydroxynaphthalene: Similar to 3-Bromonaphthalene-2,7-diol but lacks the bromine atom.
3-Bromo-1,2-dihydroxynaphthalene: Another brominated naphthalene derivative with hydroxyl groups at different positions.
1,3-Dibromo-2,7-dihydroxynaphthalene: Contains two bromine atoms and two hydroxyl groups.
Uniqueness:
This compound is unique due to the specific positioning of its bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating hydroxyl groups and an electron-withdrawing bromine atom allows for versatile chemical transformations and interactions.
Properties
IUPAC Name |
3-bromonaphthalene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIPELWHJKROR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.